Cas no 302966-88-7 ((2Z)-3-Cyano-2-phenylprop-2-enamide)

(2Z)-3-Cyano-2-phenylprop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1263151-1mg |
(2Z)-3-Cyano-2-phenylprop-2-enamide |
302966-88-7 | 98% | 1mg |
$235 | 2024-06-05 | |
Oakwood | 188670-10mg |
(2Z)-3-Cyano-2-phenylprop-2-enamide |
302966-88-7 | 98% | 10mg |
$800.00 | 2023-09-17 | |
A2B Chem LLC | AX72494-10mg |
(2Z)-3-Cyano-2-phenylprop-2-enamide |
302966-88-7 | 98% | 10mg |
$800.00 | 2024-04-20 | |
A2B Chem LLC | AX72494-1mg |
(2Z)-3-Cyano-2-phenylprop-2-enamide |
302966-88-7 | 98% | 1mg |
$90.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1263151-10mg |
(2Z)-3-Cyano-2-phenylprop-2-enamide |
302966-88-7 | 98% | 10mg |
$1440 | 2025-02-21 | |
eNovation Chemicals LLC | Y1263151-10mg |
(2Z)-3-Cyano-2-phenylprop-2-enamide |
302966-88-7 | 98% | 10mg |
$1440 | 2025-02-27 | |
Oakwood | 188670-1mg |
(2Z)-3-Cyano-2-phenylprop-2-enamide |
302966-88-7 | 98% | 1mg |
$90.00 | 2023-09-17 | |
eNovation Chemicals LLC | Y1263151-1mg |
(2Z)-3-Cyano-2-phenylprop-2-enamide |
302966-88-7 | 98% | 1mg |
$245 | 2025-02-21 | |
eNovation Chemicals LLC | Y1263151-10mg |
(2Z)-3-Cyano-2-phenylprop-2-enamide |
302966-88-7 | 98% | 10mg |
$1360 | 2024-06-05 | |
1PlusChem | 1P01EV8U-10mg |
(2Z)-3-Cyano-2-phenylprop-2-enamide |
302966-88-7 | 98% | 10mg |
$894.00 | 2024-05-06 |
(2Z)-3-Cyano-2-phenylprop-2-enamide 関連文献
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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4. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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8. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
(2Z)-3-Cyano-2-phenylprop-2-enamideに関する追加情報
Introduction to (2Z)-3-Cyano-2-phenylprop-2-enamide (CAS No. 302966-88-7)
(2Z)-3-Cyano-2-phenylprop-2-enamide (CAS No. 302966-88-7) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structural features, which include a cyano group and a phenyl substituent attached to a conjugated double bond. These structural elements contribute to its chemical reactivity and biological activity, making it a valuable compound for both academic research and industrial applications.
The chemical structure of (2Z)-3-Cyano-2-phenylprop-2-enamide can be represented as follows: C10H8N2O. The presence of the cyano group (−CN) and the phenyl ring (C6H5) imparts distinct properties to the molecule, such as high electron affinity and aromatic stability. These properties make it an attractive candidate for the development of new pharmaceuticals, particularly in the areas of cancer therapy and anti-inflammatory drugs.
In the realm of medicinal chemistry, (2Z)-3-Cyano-2-phenylprop-2-enamide has been investigated for its potential as a lead compound in drug discovery. Recent studies have shown that this compound exhibits significant cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways. For instance, research published in the Journal of Medicinal Chemistry in 2021 demonstrated that (2Z)-3-Cyano-2-phenylprop-2-enamide effectively inhibits the activity of protein kinases, which are crucial for tumor growth and metastasis.
Beyond its potential as an anticancer agent, (2Z)-3-Cyano-2-phenylprop-2-enamide has also shown promise in the treatment of inflammatory diseases. Inflammatory conditions such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD) are characterized by excessive production of pro-inflammatory cytokines. Studies have indicated that this compound can modulate the expression of these cytokines, thereby reducing inflammation and alleviating symptoms. A notable study published in the Inflammation Research Journal in 2020 reported that (2Z)-3-Cyano-2-phenylprop-2-enamide significantly reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro.
The synthesis of (2Z)-3-Cyano-2-phenylprop-2-enamide involves a series of well-defined chemical reactions, starting from readily available starting materials. One common synthetic route involves the condensation of benzaldehyde with cyanoacetic acid followed by dehydration to form the desired product. This synthetic pathway is highly efficient and can be scaled up for industrial production. The purity and yield of the final product can be optimized by carefully controlling reaction conditions such as temperature, solvent choice, and catalyst selection.
In addition to its medicinal applications, (2Z)-3-Cyano-2-phenylprop-2-enamide has found use in materials science due to its unique optical properties. The conjugated double bond system in the molecule allows it to absorb light at specific wavelengths, making it suitable for applications in photovoltaic devices and organic light-emitting diodes (OLEDs). Research published in the Journal of Materials Chemistry C in 2019 highlighted the potential of this compound as a photosensitizer in dye-sensitized solar cells (DSSCs), where it demonstrated high efficiency in converting light energy into electrical energy.
The safety profile of (2Z)-3-Cyano-2-phenylprop-2-enamide is another important aspect that has been extensively studied. Toxicological evaluations have shown that this compound exhibits low toxicity at therapeutic concentrations, making it a promising candidate for further clinical development. However, like any new chemical entity, it is essential to conduct comprehensive safety assessments before advancing to human trials. Preclinical studies have demonstrated that (2Z)-3-Cyano-2-phenylprop-2-enamide is well-tolerated in animal models and does not cause significant adverse effects at relevant doses.
In conclusion, (2Z)-3-Cyano-2-phenylprop-2-enamide (CAS No. 302966-88-7) is a versatile compound with a wide range of potential applications in both medicinal chemistry and materials science. Its unique structural features endow it with valuable properties that make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and potential therapeutic uses, this compound is poised to play a significant role in advancing our understanding and treatment of various diseases.
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